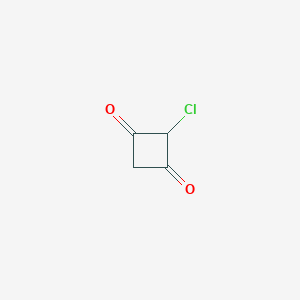
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine typically involves the protection of the amino group of L-valine with the tert-butyloxycarbonyl group. This can be achieved by reacting L-valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butyloxycarbonyl group into the amino acid . This method allows for efficient and scalable production with high yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Aluminum chloride for selective cleavage.
Major Products Formed
The major product formed from the deprotection reaction is the free amine, which can then be used for further peptide synthesis or other chemical transformations .
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions . This selective protection allows for the synthesis of peptides and other compounds without unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine is unique due to its specific application in peptide synthesis. The Boc group provides stability and ease of removal, making it an ideal protecting group for amino acids. Compared to other similar compounds, it offers a balance of stability and reactivity that is particularly useful in the synthesis of complex peptides and proteins.
Propriétés
Numéro CAS |
66449-57-8 |
|---|---|
Formule moléculaire |
C14H26N2O5 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
2-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)9(15-12(20)21-13(3,4)5)10(17)16-14(6,7)11(18)19/h8-9H,1-7H3,(H,15,20)(H,16,17)(H,18,19)/t9-/m0/s1 |
Clé InChI |
FKTNYLPNEDBSBY-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


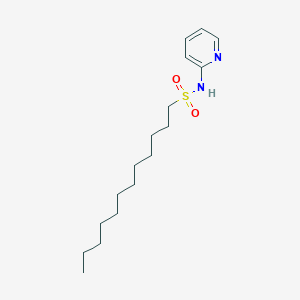
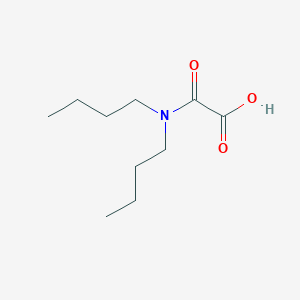
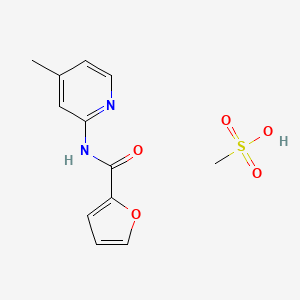
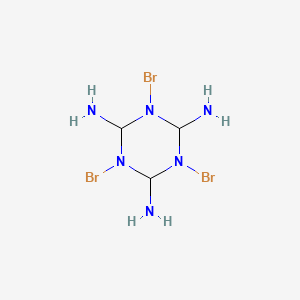

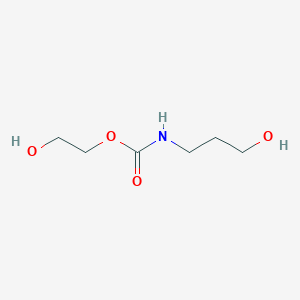



![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

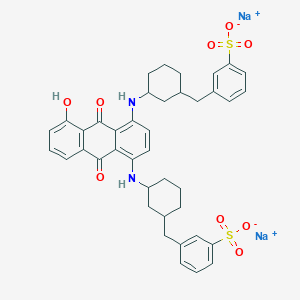
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
